N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide
Description
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-2-9-19-16(21)17(22)20-11-15(14-4-3-10-25-14)26(23,24)13-7-5-12(18)6-8-13/h3-8,10,15H,2,9,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGQUZIEYIILBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Molar Ratios : A 1:3 molar ratio of chlorobenzene to chlorosulfonic acid achieves yields exceeding 80%.
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Catalysts : Sodium chloride (10–20 wt% relative to chlorobenzene) accelerates sulfonation while minimizing side products.
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Temperature : Maintaining the reaction at 55–60°C ensures optimal kinetics without decomposition.
Table 1 : Yield Variation with Reaction Parameters
| Chlorosulfonic Acid (moles) | Catalyst (wt%) | Solvent | Yield (%) |
|---|---|---|---|
| 3.0 | 10 | 1,2-Dichloroethane | 80 |
| 4.0 | 15 | Chloroform | 85 |
| 8.0 | 20 | Carbon tetrachloride | 73 |
Post-reaction workup involves quenching with ice water, organic layer separation, and solvent distillation under reduced pressure to isolate crystalline 4-chlorobenzenesulfonyl chloride.
Sulfonamide Formation
The coupling of 4-chlorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine follows standard sulfonamide synthesis protocols. A representative procedure adapted from PMC2880475 involves:
Procedure
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Reagents : 4-Chlorobenzenesulfonyl chloride (1.2 equiv), 2-(thiophen-2-yl)ethylamine (1.0 equiv), triethylamine (2.0 equiv).
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Solvent : Dichloromethane (DCM) at 0–5°C.
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Reaction Time : 4–6 hours under nitrogen atmosphere.
Mechanism :
Purification
The crude product is washed with dilute HCl (5%), NaHCO₃ (5%), and brine, followed by column chromatography (hexane/ethyl acetate, 7:3) to isolate the sulfonamide.
Diamide Coupling to Form N-Propylethanediamide
The final step involves coupling the sulfonamide intermediate with N-propylamine using oxalyl chloride as the bridging agent, as described in PMC9462268.
Reaction Setup
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Reagents : Sulfonamide intermediate (1.0 equiv), oxalyl chloride (2.2 equiv), N-propylamine (2.0 equiv).
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Solvent : Tetrahydrofuran (THF) at −10°C.
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Catalyst : Dimethylaminopyridine (DMAP, 0.1 equiv).
Workup and Isolation
After stirring for 12 hours at room temperature, the mixture is concentrated in vacuo and purified via recrystallization (ethanol/water) to yield the title compound as a white solid.
Table 2 : Analytical Data for N'-[2-(4-Chlorobenzenesulfonyl)-2-(Thiophen-2-yl)Ethyl]-N-Propylethanediamide
| Property | Value | Method |
|---|---|---|
| Melting Point | 143–146°C | Differential Scanning Calorimetry |
| (DMSO-d6) | δ 8.12 (d, 2H), 7.45 (d, 2H), 7.21 (m, 3H), 4.05 (t, 2H) | 400 MHz NMR |
| Purity | 98.5% | HPLC (C18 column) |
Scalability and Industrial Considerations
The process demonstrates scalability, with key considerations:
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinamides using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzene moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinamides.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiophene groups can play crucial roles in these interactions.
Chemical Reactions: The compound can act as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
Comparison with Similar Compounds
Structural Analogues and Key Features
Below is a comparative analysis of the target compound with its closest structural analogues:
Functional Group Analysis
- Sulfonyl Group : Present in all compounds except Rotigotine, this group enhances metabolic stability and influences solubility. The 4-chloro substitution in the target compound and analogues may reduce electron density, affecting reactivity.
- Amide vs.
- Thiophene Ring : Common in the target compound and Rotigotine, this heterocycle is critical for π-π stacking interactions in CNS receptors.
Pharmacological Implications
- Target Compound vs. Rotigotine: While Rotigotine’s propylamino group directly interacts with dopamine receptors, the target’s ethanediamide may alter binding kinetics or selectivity.
- Ethanediamide vs. Oxazinan Derivatives : The oxazinan ring in introduces conformational rigidity, which could enhance bioavailability compared to the flexible ethanediamide chain in the target compound.
Biological Activity
N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide is a complex organic compound with potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H19ClN2O4S2
- Molecular Weight : 396.92 g/mol
- SMILES Notation : CCCNC(C(NCC(c1cccs1)S(c(cc1)ccc1Cl)(=O)=O)=O)=O
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : Reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-yl-ethanol in the presence of a base such as triethylamine.
- Amidation Reaction : The intermediate is reacted with N-propylethanediamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane or tetrahydrofuran .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonyl and thiophene groups may facilitate binding interactions that modulate enzyme activity or receptor signaling pathways.
Research Findings
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell proliferation .
- Antimicrobial Properties : Research indicates that this compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes .
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Case Studies
Q & A
Q. What are the key steps in synthesizing N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide?
The synthesis typically involves:
- Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with a thiophene-containing amine precursor to introduce the sulfonyl group .
- Amide coupling : Using reagents like DCC (dicyclohexylcarbodiimide) to link the ethanediamide backbone to the propyl group .
- Purification : Column chromatography or recrystallization to isolate the compound, confirmed via NMR and mass spectrometry .
Q. How is the structural integrity of this compound validated experimentally?
- NMR spectroscopy : Assigns protons and carbons to confirm the sulfonyl, thiophene, and ethanediamide groups .
- Mass spectrometry : Verifies molecular weight (≈497.4 g/mol) and fragmentation patterns .
- X-ray crystallography (if applicable): Resolves bond lengths and stereochemistry .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against proteases or kinases due to sulfonyl/thiophene motifs .
- Cytotoxicity studies : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Molecular docking : Predict binding affinity to targets like cyclooxygenase or tyrosine kinases .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s pharmacokinetic properties?
- QSAR studies : Use parameters like logP (lipophilicity) and polar surface area to predict absorption and bioavailability .
- Density-functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to refine reactivity .
- MD simulations : Model interactions with lipid bilayers or protein active sites .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response curves : Validate activity across multiple assays (e.g., IC₅₀ in enzyme vs. cell-based assays) .
- Metabolite profiling : Identify degradation products via LC-MS that may interfere with results .
- Structural analogs : Compare activity with derivatives (e.g., furan vs. thiophene) to isolate functional group contributions .
Q. How does the sulfonyl group influence reactivity in nucleophilic substitution reactions?
- Leaving group potential : The sulfonyl group stabilizes transition states in SN₂ reactions with amines or alcohols .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Kinetic studies : Monitor reaction progress under varying temperatures/pH to optimize yields .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct control : Use scavengers (e.g., polymer-bound reagents) to minimize impurities during amide coupling .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for efficient coupling steps .
- Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy to ensure consistency .
Methodological Notes
- Synthesis Optimization : Prioritize inert conditions (N₂ atmosphere) to prevent sulfonyl group oxidation .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
- Data Interpretation : Use multivariate analysis to distinguish between steric and electronic effects in structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
